7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide
Description
Properties
Molecular Formula |
C8H8BrFN2OS |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
7-fluoro-4-methoxy-1,3-benzothiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C8H7FN2OS.BrH/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7;/h2-3H,1H3,(H2,10,11);1H |
InChI Key |
GWBVJZSFKKGGFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)SC(=N2)N.Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide typically involves multi-step organic reactions starting from appropriately substituted aniline or benzothiazole precursors. The key steps include:
- Formation of the benzothiazole core with the desired substituents (fluoro at position 7 and methoxy at position 4).
- Introduction of the amino group at position 2.
- Conversion to the hydrobromide salt to improve compound properties.
Synthesis of the Benzothiazole Core with Fluoro and Methoxy Substituents
A common approach involves the cyclization of substituted 2-aminothiophenols with appropriate carboxylic acid derivatives or their equivalents. For example, 2-aminothiophenol derivatives bearing fluoro and methoxy substituents can be cyclized with carboxylic acid derivatives under dehydrating conditions to form the benzothiazole ring system.
- Key reagents and conditions:
- 2-Aminothiophenol derivatives substituted with 7-fluoro and 4-methoxy groups.
- Carboxylic acids or acid chlorides.
- Reflux in solvents such as dioxane or acetonitrile.
- Use of coupling agents like EDC·HCl and catalysts such as DMAP for amide bond formation when applicable.
Amination at Position 2
The introduction of the amino group at position 2 is achieved either by direct substitution or by reduction of corresponding nitro or halogenated intermediates. For example, Sonogashira cross-coupling reactions have been used to prepare 2-amino benzothiazole derivatives with moderate to high yields, particularly when using iodo-substituted intermediates.
- Sonogashira cross-coupling:
- Aminothiazole intermediates react with haloarenes (iodoarenes preferred for higher yield).
- Catalysts: Palladium complexes, copper co-catalysts.
- Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
- Microwave irradiation can enhance reaction rates and yields.
Formation of the Hydrobromide Salt
The hydrobromide salt is typically formed by treating the free amine with hydrobromic acid (HBr) in an appropriate solvent, often under controlled temperature to avoid decomposition.
- Typical conditions:
- Dissolution of the free base in an organic solvent (e.g., ethanol or acetonitrile).
- Addition of hydrobromic acid solution dropwise.
- Precipitation of the hydrobromide salt.
- Filtration and drying under vacuum.
Detailed Experimental Procedures and Data
Example Synthesis Procedure
Yield and Purity Data Summary
Analytical and Characterization Methods
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the substitution pattern and purity of intermediates and final compounds.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) provides molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically >98% for final products.
- Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms functional groups and salt formation.
- Melting Point Determination: Confirms compound identity and purity.
Research Findings and Optimization Notes
- The use of iodo-substituted intermediates in Sonogashira cross-coupling significantly improves the yield of 2-amino benzothiazole derivatives compared to bromo-substituted analogs.
- Microwave-assisted reactions reduce reaction times and increase yields but require careful control to avoid side reactions such as solvent decomposition.
- Formation of hydrobromide salts enhances compound stability and solubility, which is critical for biological evaluations and pharmaceutical applications.
- Alternative fluorination methods (e.g., using KF-AgF under microwave irradiation) have been explored to improve yields of fluorinated benzothiazole derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.
Industry: In the industrial sector, 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes. The compound can modulate the activity of these targets through various mechanisms, such as inhibition, activation, or allosteric modulation. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzothiazole Derivatives
Substituent Effects on Physicochemical Properties
- Halogen vs. Methoxy Groups : Fluorine and chlorine at position 7 increase electronegativity, influencing binding interactions in biological targets . Methoxy groups (e.g., at position 4) enhance solubility but may reduce membrane permeability compared to methyl groups .
- Hydrobromide Salt : The HBr salt form, as seen in dextromethorphan hydrobromide (molecular weight: 370.33 g/mol), typically improves aqueous solubility and bioavailability .
Biological Activity
7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H8BrFN2OS
- Molecular Weight : 292.15 g/mol
- IUPAC Name : 7-fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide
- CAS Number : 2415163-45-8
The biological activity of 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide is primarily attributed to its interaction with specific biological targets. The presence of the fluorine and methoxy groups enhances its lipophilicity, facilitating better membrane penetration and interaction with target proteins. This compound may act through various mechanisms, including enzyme inhibition, receptor modulation, and disruption of cellular signaling pathways.
Biological Activity Overview
The compound has been evaluated for several biological activities:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine have demonstrated effectiveness against various bacterial strains, suggesting a potential for development as an antibiotic agent .
- Anticancer Activity : Research indicates that derivatives of benzothiazole can inhibit cancer cell proliferation. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines like HepG2 (human liver cancer) and MCF-7 (breast cancer) through mechanisms involving mitochondrial dysfunction and activation of caspases .
- Antitubercular Activity : Recent advances in the synthesis of benzothiazole derivatives have highlighted their potential as anti-tubercular agents. Compounds structurally related to 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine have exhibited promising activity against Mycobacterium tuberculosis, with some derivatives showing better selectivity than standard treatments .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of benzothiazole derivatives on HepG2 cells. The results indicated that treatment with these compounds led to a significant increase in early and late apoptosis rates compared to untreated controls. Specifically, one derivative induced a total apoptosis rate of 35.28%, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a comparative study on thiazole derivatives, 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine was evaluated alongside other compounds for its antimicrobial activity against various pathogens. The findings revealed that this compound exhibited notable inhibition against Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide?
- Methodological Answer :
- Cyclization of precursor halides : Reacting fluorinated aryl halides with thiourea derivatives under reflux in ethanol can yield the thiazole core. For example, 6-bromobenzo[d]thiazol-2-amine derivatives are synthesized via cyclization of halides with thiourea analogs .
- Amine functionalization : The methoxy and fluoro substituents are introduced via nucleophilic substitution or coupling reactions. Ethyl 2-aminothiazole-4-carboxylate (used in ) can serve as a precursor for carboxamide derivatives through acid/amine coupling .
- Hydrobromide salt formation : The free base is treated with HBr in a polar solvent (e.g., ethanol) to precipitate the hydrobromide salt.
Q. How is the compound characterized to confirm purity and structure?
- Methodological Answer :
- Spectroscopic analysis :
- 1H/13C NMR : Assign peaks for fluoro (δ ~7 ppm for aromatic F) and methoxy (δ ~3.8 ppm) groups, and confirm thiazole ring protons (δ 7.5–8.5 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ or [M–H]–) and isotopic patterns for bromine .
- Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 35.2%, H: 2.9%, N: 10.3% based on molecular formula) .
Q. What solvents are suitable for solubility testing and crystallization?
- Methodological Answer :
- Polar aprotic solvents : DMF or DMSO dissolve the compound at elevated temperatures (~60–80°C) for reaction conditions .
- Crystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) to recrystallize the hydrobromide salt, as demonstrated for similar thiazole derivatives .
Advanced Research Questions
Q. How can reaction mechanisms for substituent introduction (e.g., fluoro, methoxy) be validated?
- Methodological Answer :
- Isotopic labeling : Use 18F-labeled precursors to track fluoro substitution efficiency via radio-TLC or PET imaging .
- Kinetic studies : Monitor methoxy group incorporation via time-resolved NMR under basic conditions (e.g., NaOMe in MeOH) .
- DFT calculations : Model transition states for nucleophilic aromatic substitution (SNAr) to predict regioselectivity .
Q. How do structural modifications (e.g., substituent position, halogen replacement) affect biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Compare IC50 values of analogs (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines) against cancer cell lines to identify critical substituents .
- Halogen scanning : Replace Br with Cl or I to assess binding affinity changes in enzyme inhibition assays (e.g., PDE inhibitors) .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers in thiazole rings) by acquiring spectra at 25°C vs. –40°C .
- X-ray crystallography : Resolve ambiguous proton assignments using crystal structures (e.g., 2-(6-bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one) .
Q. What strategies optimize yield in multi-step syntheses involving sensitive functional groups?
- Methodological Answer :
- Protecting groups : Use tert-butyl carbamates (Boc) for amines to prevent side reactions during fluorination .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps, improving yields from 57% to 75% .
Q. How is the compound evaluated for pharmacological potential (e.g., anticancer, antimicrobial)?
- Methodological Answer :
- In vitro assays : Test cytotoxicity against MCF-7 (breast cancer) or HepG2 (liver cancer) cells using MTT assays, referencing IC50 values of structurally similar thiazoles (e.g., 5–50 µM) .
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina, correlating docking scores with experimental activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
